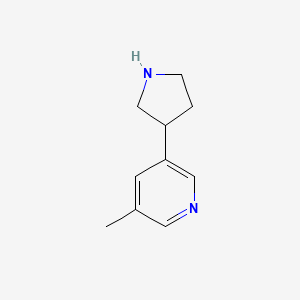
3-Methyl-5-(pyrrolidin-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5-(pyrrolidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(pyrrolidin-3-yl)pyridine typically involves the construction of the pyridine ring followed by the introduction of the pyrrolidinyl group. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-methylpyridine with a pyrrolidine derivative can be catalyzed by a base or an acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
3-Methyl-5-(pyrrolidin-3-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(pyrrolidin-3-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidinyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(pyrrolidin-2-yl)pyridine
- 2-Methyl-5-(pyrrolidin-2-yl)pyridine
- 3-Methyl-5-(pyrrolidin-2-yl)pyridine dihydrochloride
Uniqueness
3-Methyl-5-(pyrrolidin-3-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyrrolidinyl group on the pyridine ring can significantly affect the compound’s properties compared to its analogs .
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-methyl-5-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C10H14N2/c1-8-4-10(7-12-5-8)9-2-3-11-6-9/h4-5,7,9,11H,2-3,6H2,1H3 |
InChI Key |
CHIVLCXQRUOOEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[6.1.0]nonan-4-ol](/img/structure/B15261627.png)
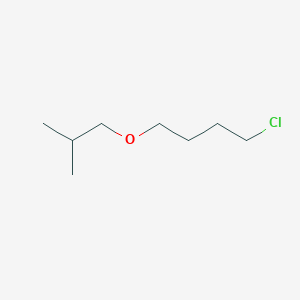
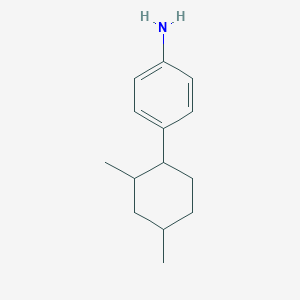

![tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B15261658.png)
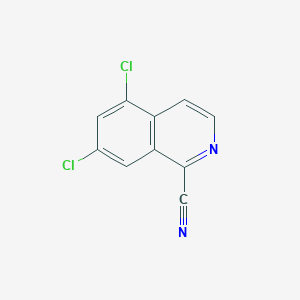
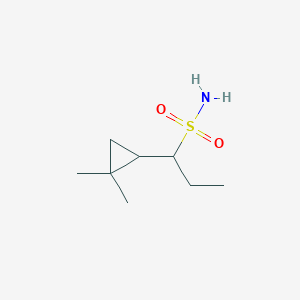
![5-(Methylamino)bicyclo[6.1.0]nonan-4-ol](/img/structure/B15261669.png)
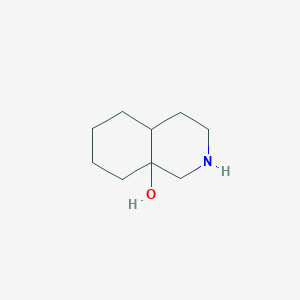
![2-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid](/img/structure/B15261684.png)

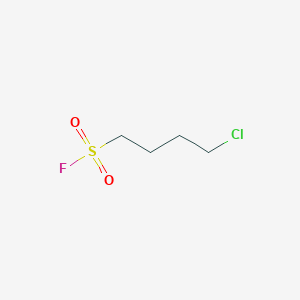
![1-[2-Amino-1-(4-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B15261718.png)

